molecular formula C13H18N4OS B4536949 N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide

N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide

Cat. No. B4536949
M. Wt: 278.38 g/mol
InChI Key: KWVPRWXISBTGEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide and related compounds involves the reaction of hydrazonoyl halides with 2-(4-(dimethylamino)benzylidene)hydrazine-1-carbothioamide in a basic medium, leading to the formation of novel mon-azothiazoles and bis-azothiazoles. The synthesis is characterized by nucleophilic attack processes and intramolecular cycloaddition, yielding the desired products in excellent yields (Sayed et al., 2022).

Molecular Structure Analysis

Structural elucidation of N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide derivatives has been conducted using various spectroscopic methods, including FTIR, MS, NMR, and elemental analysis. These studies reveal the complex molecular interactions and confirm the expected structures of synthesized compounds (Abou‐Melha, 2021).

Chemical Reactions and Properties

The chemical behavior of N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide includes its involvement in the formation of metal complexes and potential antitumor activity. The ligand chelates in a mononegative bidentate fashion via N1 and S donor atoms, leading to the formation of complexes with varying coordination geometries (Abou‐Melha, 2021).

Physical Properties Analysis

The crystal structures of related hydrazinecarbothioamide derivatives have been determined, showcasing the diverse molecular conformations and hydrogen bonding patterns. These studies provide insight into the solid-state properties and the stability of these compounds (Gangadharan et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties of N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide derivatives include their potential as inhibitors in corrosion processes and as optical probes for metal ions. These compounds exhibit significant inhibition efficiency in acidic solutions and can function as mixed-type inhibitors, demonstrating their chemical versatility (Prithvi et al., 2019).

properties

IUPAC Name

1-[[4-(dimethylamino)benzoyl]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-4-9-14-13(19)16-15-12(18)10-5-7-11(8-6-10)17(2)3/h4-8H,1,9H2,2-3H3,(H,15,18)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPRWXISBTGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(dimethylamino)phenyl]carbonyl}-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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